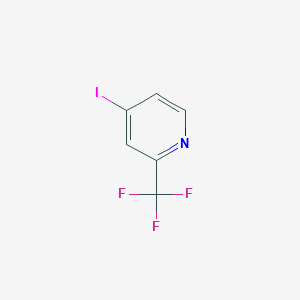

4-Iodo-2-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQSAEIWDLIZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634098 | |

| Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-73-6 | |

| Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590371-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-(trifluoromethyl)pyridine: Chemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-(trifluoromethyl)pyridine is a key building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a trifluoromethyl group, a strong electron-withdrawing moiety, and a reactive iodine atom on the pyridine ring imparts unique chemical properties, making it a valuable precursor for the synthesis of a wide range of functionalized heterocyclic compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in cross-coupling reactions and its relevance in drug discovery.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 590371-73-6 | |

| Molecular Formula | C₆H₃F₃IN | |

| Molecular Weight | 272.99 g/mol | |

| Appearance | Colorless to white to yellow solid or liquid | |

| Melting Point | 24-26 °C | |

| Boiling Point (Predicted) | 206.2 ± 35.0 °C at 760 mmHg | |

| Density (Predicted) | 1.974 g/mL | |

| Storage Temperature | 2-8 °C, under inert atmosphere |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectral data.

| Spectrum Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ = 8.40 (d, 1H), 8.06 (s, 1H), 7.90 (d, 1H) | |

| ¹³C NMR, ¹⁹F NMR, IR | Data not explicitly found in search results, but can be obtained through standard analytical techniques. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deprotonation of a suitable precursor followed by quenching with an iodine source. The following is a representative experimental protocol.

Materials:

-

3-Iodo-2-(trifluoromethyl)pyridine

-

n-Butyllithium (2.5 M in hexanes)

-

Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Dry ice

-

Hydrochloric acid

-

Silica gel

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

To a solution of diisopropylamine (2.5 mL) in anhydrous THF (30 mL) at -78 °C (dry ice/acetone bath), add n-butyllithium (7.2 mL of a 2.5 M solution in hexanes) dropwise.

-

Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

-

Add a solution of 3-iodo-2-(trifluoromethyl)pyridine (4.9 g) in anhydrous THF dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol (2 mL) at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a cyclohexane/ethyl acetate gradient to afford this compound as a yellow crystalline solid.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to cleavage, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing complex molecules from simple precursors.

Suzuki Coupling

The Suzuki coupling reaction forms a new carbon-carbon bond by reacting the aryl iodide with an organoboron compound.

General Protocol:

-

In a reaction vessel, combine this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne.

General Protocol:

-

To a mixture of this compound, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., THF or DMF), add a terminal alkyne and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

-

Filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the aryl iodide and an amine.

General Protocol:

-

Combine this compound, an amine, a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu or K₃PO₄) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Cool the mixture, quench with water, and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: Key cross-coupling reactions of this compound.

Relevance in Drug Discovery: BACE1 Inhibition

While this compound itself is not known to be biologically active, it serves as a crucial intermediate in the synthesis of potent enzyme inhibitors. Notably, it is used in the preparation of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease.

Derivatives synthesized from this compound have been shown to effectively inhibit BACE1, thereby reducing the levels of Aβ peptides in the brain. This highlights the importance of this chemical scaffold in the development of potential therapeutics for neurodegenerative diseases.

Caption: Role of BACE1 in Alzheimer's and its inhibition.

Safety Information

This compound is a chemical that requires careful handling. The following safety information is based on available data.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor.

Users should always consult the latest Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a pyridine core makes it an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of complex and biologically active molecules. Its application in the development of BACE1 inhibitors for Alzheimer's disease underscores its significance in medicinal chemistry. A thorough understanding of its chemical properties, synthetic methods, and reactivity is essential for researchers and scientists working in drug discovery and materials science.

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-(trifluoromethyl)pyridine via Halogen Dance Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Iodo-2-(trifluoromethyl)pyridine from its isomer, 3-iodo-2-trifluoromethylpyridine. The core of this transformation lies in a fascinating rearrangement reaction known as the "halogen dance," a powerful tool for accessing substituted aromatic and heteroaromatic compounds that are often challenging to synthesize through conventional methods. This document details the experimental protocol, presents key quantitative data, and illustrates the underlying reaction mechanism and workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and lipophilicity, while the iodo substituent serves as a versatile handle for further functionalization through various cross-coupling reactions. The synthesis of this specific isomer from the readily available 3-iodo-2-trifluoromethylpyridine is achieved through a base-mediated 1,2-iodine migration, commonly referred to as a halogen dance rearrangement.

This guide will focus on the practical aspects of this synthesis, providing a detailed experimental procedure and summarizing the key reaction parameters and product characterization data.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound from 3-iodo-2-trifluoromethylpyridine.

Table 1: Reaction Parameters

| Parameter | Value |

| Starting Material | 3-Iodo-2-(trifluoromethyl)pyridine |

| Product | This compound |

| Reagents | n-Butyllithium (n-BuLi), Diisopropylamine, Tetrahydrofuran (THF), Methanol (MeOH) |

| Base | Lithium diisopropylamide (LDA), generated in situ |

| Temperature | -78 °C |

| Reaction Time | 2 hours |

| Quenching Agent | Methanol |

| Yield | 32%[1] |

Table 2: Product Characterization - 1H NMR Spectroscopy

| Chemical Shift (δ) | Multiplicity | Assignment |

| 8.40 ppm | d | 1H |

| 8.06 ppm | s | 1H |

| 7.90 ppm | d | 1H |

Solvent: CDCl3[1]

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound.[1]

Materials:

-

3-Iodo-2-trifluoromethylpyridine (4.9 g)

-

n-Butyllithium (2.5 M in hexane, 7.2 mL)

-

Diisopropylamine (2.5 mL)

-

Tetrahydrofuran (THF), anhydrous (30 mL)

-

Methanol (2 mL)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dilute the hexane solution of n-butyllithium (7.2 mL) with anhydrous tetrahydrofuran (30 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

To this cooled solution, add diisopropylamine (2.5 mL) dropwise to generate lithium diisopropylamide (LDA) in situ.

-

Subsequently, add a solution of 3-iodo-2-trifluoromethylpyridine (4.9 g) in a minimal amount of anhydrous THF dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture continuously at -78 °C for 2 hours.

-

After 2 hours, quench the reaction by the dropwise addition of methanol (2 mL) at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a mixture of cyclohexane and ethyl acetate as the eluent.

-

The final product, this compound, is obtained as yellow acicular crystals (1.6 g, 32% yield).[1]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed mechanism for the Halogen Dance rearrangement.

Reaction Mechanism

The transformation of 3-iodo-2-(trifluoromethyl)pyridine to its 4-iodo isomer proceeds via a "halogen dance" mechanism, which is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic ring. In this specific case, the strong, non-nucleophilic base, lithium diisopropylamide (LDA), plays a crucial role.

The proposed mechanism involves the following key steps:

-

Deprotonation: LDA selectively deprotonates the most acidic proton on the pyridine ring. In the case of 3-iodo-2-(trifluoromethyl)pyridine, the proton at the C4 position is the most acidic due to the inductive effects of the adjacent iodine and the trifluoromethyl group. This deprotonation results in the formation of a transient lithiated intermediate, 4-lithio-3-iodo-2-(trifluoromethyl)pyridine.

-

Intramolecular Iodine Migration: The highly reactive organolithium species undergoes a rearrangement where the iodine atom at the C3 position migrates to the C4 position, which bears the negative charge. This intramolecular nucleophilic attack on the iodine atom results in the formation of a more stable lithiated intermediate, 3-lithio-4-iodo-2-(trifluoromethyl)pyridine. The driving force for this migration is the formation of a thermodynamically more stable organolithium species.

-

Protonation: The final step involves the protonation of the 3-lithiated intermediate. This can occur either from the solvent (THF, although a slow process) or, more rapidly, upon the addition of a quenching agent like methanol. This protonation step yields the final product, this compound.

Conclusion

The synthesis of this compound from 3-iodo-2-trifluoromethylpyridine via a halogen dance rearrangement is an effective method for accessing this valuable synthetic intermediate. While the reported yield of 32% may be moderate, the procedure is straightforward and utilizes readily available reagents. This technical guide provides researchers and drug development professionals with the necessary details to successfully perform this transformation and understand the underlying chemical principles. The ability to strategically reposition a halogen atom on a pyridine ring through the halogen dance reaction highlights its importance as a synthetic tool for the construction of complex and functionally diverse molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-2-(trifluoromethyl)pyridine (CAS 590371-73-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for the compound 4-Iodo-2-(trifluoromethyl)pyridine, identified by CAS number 590371-73-6. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological environments.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 590371-73-6 | N/A |

| Molecular Formula | C₆H₃F₃IN | [1] |

| Molar Mass | 272.99 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Melting Point | 24-26 °C | [1] |

| Boiling Point | 206.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.974 g/mL | [1] |

| pKa | -0.82 ± 0.20 (Predicted) | [1] |

| Solubility | Data not available | N/A |

| Vapor Pressure | Data not available | N/A |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Determination of Melting Point

Principle: The melting point is determined as the temperature range over which the solid phase of a substance transitions to the liquid phase. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is crystalline. If it is in its liquid form at room temperature, it should be cooled to induce crystallization.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute for a preliminary determination.

-

Observe the approximate melting temperature.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).

-

The melting point range is reported as T1-T2.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or other suitable heating apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Clamps and stand

Procedure:

-

Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube, submerged in the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer and record its mass (m1).

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the water to the calibration mark of the pycnometer, ensuring there are no air bubbles.

-

Wipe the outside of the pycnometer dry and weigh it (m2).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat the process of thermal equilibration and volume adjustment.

-

Weigh the pycnometer filled with the sample (m3).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Protocol:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to TMS.

¹³C NMR Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum.

-

Process the data similarly to the ¹H NMR spectrum.

-

Determine the chemical shifts of the carbon atoms.

B. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions to identify and quantify molecules.

Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ions, which can be used to confirm the molecular weight and elucidate the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and physicochemical characterization of a chemical compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Further research would be required to investigate its potential pharmacological effects. Therefore, a signaling pathway diagram cannot be provided at this time.

References

An In-depth Technical Guide on the Molecular Structure of 4-Iodo-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-Iodo-2-(trifluoromethyl)pyridine. It is a crucial building block in medicinal chemistry, notably in the synthesis of β-secretase 1 (BACE1) inhibitors for potential Alzheimer's disease therapies.[1] This document collates available data on its synthesis, spectroscopic characteristics, and physicochemical properties, presenting them in a structured format for easy reference and comparison. Detailed experimental protocols for its synthesis and for a relevant biological assay are also provided.

Introduction

This compound is a substituted pyridine derivative of significant interest in the field of drug discovery and organic synthesis. The presence of an iodine atom at the 4-position and a trifluoromethyl group at the 2-position imparts unique reactivity and properties to the molecule. The trifluoromethyl group is a common feature in many modern pharmaceuticals, known to enhance metabolic stability and binding affinity. The iodo-substituent provides a reactive site for various cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. Its primary documented application is as a key reagent in the preparation of inhibitors for BACE1, an important enzyme in the amyloid cascade of Alzheimer's disease.

Molecular Structure and Properties

A definitive experimental determination of the crystal structure of this compound through X-ray crystallography is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other searched literature. Therefore, precise bond lengths and angles from experimental data cannot be presented. The molecular structure is depicted in Figure 1.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃IN | [1] |

| Molecular Weight | 272.99 g/mol | [1] |

| Physical Form | Colorless to White to Yellow Solid or Liquid | |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | |

| Purity | Typically ≥97% |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported. The overall reaction scheme is a deprotonation followed by quenching.

Experimental Protocol: Synthesis of this compound[1]

Reagents and Equipment:

-

3-Iodo-2-(trifluoromethyl)pyridine

-

n-Butyl lithium (2.5 M in hexane)

-

Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Cyclohexane and Ethyl acetate (for elution)

Procedure:

-

A hexane solution of 2.5 M n-butyl lithium (7.2 mL) is diluted in anhydrous tetrahydrofuran (30 mL) and cooled to -78 °C in a dry ice/acetone bath.

-

Diisopropylamine (2.5 mL) and 3-iodo-2-(trifluoromethyl)pyridine (4.9 g) are added dropwise to the cooled solution.

-

The reaction mixture is stirred continuously at -78 °C for 2 hours.

-

The reaction is subsequently quenched with methanol (2 mL) at the same temperature.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel, using a cyclohexane/ethyl acetate eluent system.

-

The product, this compound, is obtained as yellow acicular crystals (1.6 g, 32% yield).

A logical workflow for this synthesis is illustrated in the following diagram.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The structure of the synthesized product is confirmed by ¹H NMR spectroscopy.[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.40 ppm | d | 1H | Pyridine H |

| 8.06 ppm | s | 1H | Pyridine H |

| 7.90 ppm | d | 1H | Pyridine H |

Solvent: CDCl₃

¹³C NMR, IR, and Mass Spectrometry

Role in Drug Development: BACE1 Inhibition

This compound serves as a crucial intermediate in the synthesis of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are a pathological hallmark of Alzheimer's disease. By inhibiting BACE1, the production of these neurotoxic peptides can be reduced.

The following diagram illustrates the simplified signaling pathway of amyloid-β production and the role of BACE1 inhibition.

Experimental Protocol: BACE1 Activity Assay (Fluorescent)

A common method to evaluate the efficacy of BACE1 inhibitors is through a fluorescent resonance energy transfer (FRET) assay. A general protocol is outlined below.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 fluorescent substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Test compound (inhibitor) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the test compound dilutions, and the BACE1 substrate.

-

Initiate the reaction by adding the BACE1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

The following diagram outlines the workflow for a typical BACE1 inhibitor screening assay.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in the development of potential therapeutics for Alzheimer's disease. While a complete experimental structural characterization is not yet publicly available, this guide provides a consolidated resource of its known properties, synthesis, and application. Further research to determine its crystal structure and fully characterize its spectroscopic properties would be highly beneficial to the scientific community, providing a more complete understanding of this important molecule.

References

An In-depth Technical Guide to 4-Iodo-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug discovery. The document details its chemical identity, including its IUPAC name and synonyms, alongside a compilation of its physical and chemical properties. A thorough experimental protocol for its synthesis is provided. Furthermore, this guide elucidates the significant application of this compound as a crucial reagent in the synthesis of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, compounds of interest in the research and development of therapeutics for Alzheimer's disease.

Chemical Identity and Properties

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group and iodine atom provide unique electronic properties and reactive sites for various chemical transformations.

IUPAC Name: this compound[1]

Synonyms: [2]

-

2-(Trifluoromethyl)-4-iodopyridine

-

4-Iodo-2-(trifluormethyl)pyridin

-

Pyridine, 4-iodo-2-(trifluoromethyl)-

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 590371-73-6 | [2] |

| Molecular Formula | C₆H₃F₃IN | [2] |

| Molecular Weight | 272.99 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid or solid | [1][2] |

| Melting Point | 24-26 °C | [2] |

| Boiling Point | 206.2 ± 35.0 °C (Predicted) | [2] |

| Density | 1.974 g/mL | [2] |

| Purity | ≥97% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8 °C | [1][2] |

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. A summary of the available spectral data is provided below.

¹H NMR (CDCl₃): [3]

-

δ 8.40 (d, 1H)

-

δ 8.06 (s, 1H)

-

δ 7.90 (d, 1H)

Further spectral data, including ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from various commercial suppliers and chemical databases.[3]

Experimental Protocols

Synthesis of this compound

The following protocol details a common method for the synthesis of this compound from 3-iodo-2-(trifluoromethyl)pyridine.

Materials:

-

3-Iodo-2-(trifluoromethyl)pyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Silica gel for column chromatography

-

Cyclohexane

-

Ethyl acetate

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dilute a 2.5 M solution of n-butyllithium (7.2 mL) in hexanes with anhydrous tetrahydrofuran (30 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

To this cooled solution, add diisopropylamine (2.5 mL) dropwise.

-

Following the addition of diisopropylamine, add a solution of 3-iodo-2-(trifluoromethyl)pyridine (4.9 g) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol (2 mL) at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a mixture of cyclohexane and ethyl acetate as the eluent.

-

The final product, this compound, is obtained as yellow acicular crystals (1.6 g, 32% yield).

Application in the Synthesis of BACE1 Inhibitors

This compound is a valuable building block for the synthesis of various heterocyclic compounds, including inhibitors of BACE1. The iodo substituent serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.

Conceptual Workflow for BACE1 Inhibitor Synthesis:

Caption: Conceptual workflow for the synthesis of a BACE1 inhibitor.

General Protocol for Suzuki Coupling:

-

In a reaction vessel, dissolve this compound (1 equivalent) and the desired arylboronic acid or ester (1.1-1.5 equivalents) in a suitable solvent (e.g., dioxane, toluene, or DMF).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃).

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the coupled pyridine derivative.

This coupled product can then undergo further chemical modifications to construct the final BACE1 inhibitor.

Logical Relationships in Synthesis and Application

The utility of this compound in complex molecule synthesis, particularly for drug discovery, is rooted in its chemical reactivity. The logical flow from this starting material to a potential therapeutic agent is depicted in the following diagram.

Caption: Logical flow from starting material to therapeutic application.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined chemical properties and reactivity make it a key intermediate in the development of novel compounds, particularly in the pursuit of BACE1 inhibitors for Alzheimer's disease research. The experimental protocols and conceptual workflows provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. Among these, trifluoromethylpyridines (TFMPs) have emerged as a "privileged scaffold," a molecular framework that consistently imparts desirable physicochemical and biological properties to a wide range of active ingredients. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the unique electronic and solubilizing characteristics of the pyridine ring, offers a powerful tool for modulating a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this important class of compounds, tailored for professionals in research and development.

A Historical Perspective: From a Chemical Curiosity to a Billion-Dollar Market

The journey of trifluoromethylpyridines began not with the pyridine ring itself, but with the first introduction of a trifluoromethyl group to an aromatic system. In 1898, Frédéric Swarts first reported the synthesis of benzotrifluoride by treating benzotrichloride with antimony trifluoride.[1] However, it would be nearly half a century before this transformation was successfully applied to a pyridine nucleus.

The landmark first synthesis of a trifluoromethylpyridine was reported in 1947, utilizing a similar strategy of chlorination and subsequent fluorination of picoline (methylpyridine).[1] Despite this early discovery, the development of trifluoromethylpyridines remained largely academic for several decades, primarily due to the harsh conditions and limited scalability of early synthetic methods.

The landscape began to change dramatically in the late 1970s and early 1980s. Driven by the burgeoning agrochemical industry's demand for novel, more effective active ingredients, companies like Ishihara Sangyo Kaisha (ISK), Imperial Chemical Industries (ICI), and Dow Chemical invested heavily in developing practical, large-scale manufacturing processes for TFMP intermediates.[3][4] This research culminated in the commercialization of the first TFMP-containing herbicide, fluazifop-butyl , by ISK in 1982.[2] The remarkable success of fluazifop-butyl, which demonstrated superior efficacy and crop selectivity, catalyzed an explosion of research and development activity around TFMP derivatives that continues to this day.[2]

Core Synthetic Strategies

The industrial and laboratory-scale synthesis of trifluoromethylpyridines is dominated by two primary strategies: the chlorine/fluorine exchange of pre-functionalized pyridines and the cyclocondensation of acyclic precursors containing a trifluoromethyl group. A third, less common approach involves the direct trifluoromethylation of a pyridine ring.

Halogen Exchange: The Industrial Workhorse

The most prevalent industrial method for producing many key trifluoromethylpyridine intermediates is the halogen exchange (HALEX) reaction. This process typically involves the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by fluorination with hydrogen fluoride (HF) to yield the desired trifluoromethylpyridine. This method is particularly effective for the large-scale production of intermediates derived from 3-picoline.[2][5]

A crucial intermediate for numerous agrochemicals is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) . Its synthesis is a multi-step process that highlights the industrial application of halogen exchange.

Logical Workflow for the Industrial Synthesis of 2,3,5-DCTF:

Caption: Industrial synthesis pathway for 2,3,5-DCTF from 3-picoline.

Cyclocondensation: Building the Ring

Cyclocondensation reactions offer a versatile alternative for accessing trifluoromethylpyridines with substitution patterns that may be difficult to obtain through halogen exchange. This "bottom-up" approach involves constructing the pyridine ring from smaller, acyclic fragments, at least one of which contains a trifluoromethyl group.

Commonly used trifluoromethyl-containing building blocks include:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Ethyl 2,2,2-trifluoroacetate

-

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one[6]

These building blocks can be reacted with various partners, such as enamines, ammonia, and other nucleophiles, to form the pyridine heterocycle. This strategy is particularly valuable for the synthesis of 4-trifluoromethylpyridine derivatives, such as 4-(trifluoromethyl)nicotinic acid , a key intermediate for the insecticide flonicamid.[7][8][9]

General Workflow for Cyclocondensation:

Caption: General workflow for trifluoromethylpyridine synthesis via cyclocondensation.

Physicochemical Properties and Quantitative Data

The introduction of a trifluoromethyl group has a profound impact on the physicochemical properties of the pyridine ring. The high electronegativity of the fluorine atoms makes the CF₃ group strongly electron-withdrawing, which in turn lowers the pKa of the pyridine nitrogen, making it less basic. This modification can be critical for altering drug-receptor interactions and pharmacokinetic profiles.

Table 1: Physicochemical Properties of Parent Trifluoromethylpyridine Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-(Trifluoromethyl)pyridine | 368-48-9 | C₆H₄F₃N | 147.10 | 139-141 | 1.275 | 1.419[10] |

| 3-(Trifluoromethyl)pyridine | 3796-23-4 | C₆H₄F₃N | 147.10 | 113-115 | 1.276 | 1.418[3] |

| 4-(Trifluoromethyl)pyridine | 3796-24-5 | C₆H₄F₃N | 147.10 | 110 | 1.27 | 1.417[11][12] |

Applications in Agrochemicals and Pharmaceuticals

The unique properties of the TFMP scaffold have led to its incorporation into a wide array of commercially successful products.

Agrochemicals

Trifluoromethylpyridines are found in all major classes of pesticides: herbicides, insecticides, and fungicides.

-

Herbicides: The first major application was in the aryloxyphenoxypropionate ("fop") class of herbicides, which inhibit the acetyl-CoA carboxylase (ACCase) enzyme, a critical step in fatty acid biosynthesis in grasses.[4][13] Fluazifop-P-butyl is a prime example, used for post-emergence control of grass weeds in broadleaf crops.[14]

-

Insecticides: Flonicamid is a selective insecticide that controls a wide range of sucking insects, particularly aphids.[15] It has a unique mode of action, inhibiting the feeding behavior of insects, and belongs to its own IRAC (Insecticide Resistance Action Committee) group (29).[16][17]

-

Fungicides: Fluopicolide is a fungicide with a novel mode of action against Oomycete diseases like late blight and downy mildew.[2][17] It disrupts the pathogen's cytoskeleton by affecting spectrin-like proteins.[2]

Table 2: Selected Commercial Agrochemicals Containing a Trifluoromethylpyridine Moiety

| Common Name | Class | Mode of Action | Target Pests/Weeds |

| Fluazifop-P-butyl | Herbicide | ACCase inhibitor | Annual and perennial grass weeds[13] |

| Haloxyfop-P-methyl | Herbicide | ACCase inhibitor | Annual and perennial grass weeds[6] |

| Flonicamid | Insecticide | Feeding blocker (IRAC Group 29) | Aphids and other sucking insects[15] |

| Fluopicolide | Fungicide | Cytoskeleton disruption (FRAC Group 43) | Oomycete diseases (e.g., late blight)[17] |

Pharmaceuticals

The TFMP moiety is an increasingly common feature in drug candidates and approved medicines, often used to enhance metabolic stability and target engagement. A notable application is in the development of kinase inhibitors for oncology. The trifluoromethyl group can form favorable interactions within the ATP-binding pocket of various kinases, contributing to both potency and selectivity. Several drug candidates targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, incorporate a trifluoromethylpyridine core.[18]

Key Signaling Pathways

ACCase Inhibition in Herbicides

Herbicides like fluazifop-P-butyl function by inhibiting the Acetyl-CoA Carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential for building cell membranes, particularly in rapidly growing regions of the plant. By blocking this pathway, these herbicides starve grassy weeds of essential lipids, leading to growth cessation and death. Broadleaf plants are typically tolerant because their ACCase enzyme has a different structure that is not inhibited by the herbicide.[19]

Caption: Inhibition of the fatty acid biosynthesis pathway by ACCase inhibitors.

PI3K/Akt/mTOR Pathway Inhibition in Oncology

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors, including those containing a trifluoromethylpyridine scaffold, are designed to block the activity of key kinases in this pathway, such as PI3K or mTOR, thereby halting the pro-tumorigenic signals.

Caption: TFMP-based inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of key trifluoromethylpyridine intermediates.

Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) via Halogen Exchange

This protocol is a laboratory-scale adaptation of the industrial halogen exchange process.

Step 1: Chlorination of 2-Chloro-5-methylpyridine to 2-Chloro-5-(trichloromethyl)pyridine

-

To a reaction vessel equipped with a reflux condenser, mechanical stirrer, and gas inlet, charge 2-chloro-5-methylpyridine and a suitable solvent (e.g., carbon tetrachloride).

-

Initiate photochemical irradiation (e.g., a UV lamp) and heat the mixture to reflux.

-

Introduce chlorine gas (Cl₂) through the gas inlet at a controlled rate.

-

Monitor the reaction by GC or TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine.

-

Remove the solvent under reduced pressure to yield crude 2-chloro-5-(trichloromethyl)pyridine, which can be purified by distillation or used directly in the next step.

Step 2: Ring Chlorination to 2,3-Dichloro-5-(trichloromethyl)pyridine

-

Charge the crude 2-chloro-5-(trichloromethyl)pyridine and a Lewis acid catalyst (e.g., FeCl₃) into a reaction vessel.

-

Heat the mixture to 150-180°C.

-

Introduce chlorine gas while maintaining the temperature.

-

Monitor the reaction progress by GC.

-

After completion, cool the mixture and quench carefully with water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Step 3: Fluorination to 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) [20]

-

In a suitable pressure reactor (e.g., an autoclave), add 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq) and a catalyst such as iron(III) chloride (FeCl₃, ~0.05 eq).

-

Cool the reactor and carefully add anhydrous hydrogen fluoride (HF, ~4.5 eq).

-

Seal the reactor and heat to 175°C overnight.

-

Cool the reactor to room temperature, and carefully vent the excess HF through a caustic scrubber.

-

Dissolve the crude reaction mixture in dichloromethane and wash sequentially with water, 1 M aqueous NaOH, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to afford pure 2,3-dichloro-5-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 4-(Trifluoromethyl)nicotinic Acid via Cyclocondensation[20]

This protocol outlines a common laboratory synthesis for a key building block used in the production of flonicamid.

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise at 0°C.

-

After stirring for 30 minutes, add cyanoacetamide (1.0 eq) in one portion.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to pH 2-3. A precipitate will form.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.

-

Treat the dihydroxy intermediate with excess phosphorus oxychloride (POCl₃) at reflux to convert it to 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

-

Perform catalytic hydrogenolysis of the dichloro intermediate using Pd/C as a catalyst in the presence of a base (e.g., triethylamine) to remove the chlorine atoms, yielding 3-cyano-4-trifluoromethylpyridine.

-

Finally, hydrolyze the cyano group to a carboxylic acid under acidic or basic conditions to yield 4-(trifluoromethyl)nicotinic acid.[20]

Conclusion

From its initial discovery as a chemical novelty to its current status as a multi-billion dollar cornerstone of the agrochemical and pharmaceutical industries, the story of trifluoromethylpyridines is a testament to the power of fluorine chemistry. The strategic placement of a trifluoromethyl group on the pyridine ring provides chemists with a robust tool to fine-tune molecular properties, leading to the development of highly effective and often safer active ingredients. The continued evolution of synthetic methodologies, particularly in the area of direct C-H trifluoromethylation, promises to further expand the accessibility and diversity of this privileged scaffold, ensuring its prominent role in the future of drug discovery and crop protection.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluazifop - Wikipedia [en.wikipedia.org]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Herbicidal Activity of Fluazifop-Butyl, Haloxyfop-Methyl, and Sethoxydim in Soil | Weed Science | Cambridge Core [cambridge.org]

- 7. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 9. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 10. 15.4 Fatty Acid Biosynthesis and Elongation – Principles of Weed Control [ohiostate.pressbooks.pub]

- 11. cotton.org [cotton.org]

- 12. researchgate.net [researchgate.net]

- 13. invasive.org [invasive.org]

- 14. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]

- 15. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. fao.org [fao.org]

- 18. WO2023154282A1 - Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

- 20. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Iodo-2-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for the chemical compound 4-Iodo-2-(trifluoromethyl)pyridine. The information is compiled to assist in the identification, characterization, and quality control of this compound in research and development settings. While a complete set of experimental data is not publicly available in all spectroscopic domains, this guide presents the confirmed data and offers standardized protocols for the acquisition of further analytical data.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The following data has been reported for this compound in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.40 | Doublet (d) | 1H | H-6 |

| 8.06 | Singlet (s) | 1H | H-3 |

| 7.90 | Doublet (d) | 1H | H-5 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are standardized for the analysis of organic compounds and are applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to achieve a homogeneous solution.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum and apply baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Processing:

-

Apply a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the deuterated solvent signal.

-

4. ¹⁹F NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment, typically with proton decoupling.

-

Spectral Width: A wide spectral width is often required for fluorine NMR.

-

Reference: An external standard such as CFCl₃ (0 ppm) is commonly used.

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing:

-

A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Data Acquisition:

-

Instrument: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source.

-

Parameters:

-

Ionization Mode: Positive or negative ion mode can be selected.

-

Mass Range: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

-

Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

A Technical Guide to 4-Iodo-2-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Building Block in Modern Chemistry

Introduction: 4-Iodo-2-(trifluoromethyl)pyridine is a key heterocyclic building block in the fields of medicinal chemistry, agrochemistry, and materials science. The presence of a trifluoromethyl group imparts unique electronic properties and metabolic stability, while the iodo group serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of commercially available this compound, its physical and chemical properties, and detailed protocols for its application in common synthetic transformations.

Commercial Availability and Properties

A range of commercial suppliers offer this compound with varying purity levels and quantities. Researchers should consider these factors based on the specific requirements of their experimental work.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Purity | Available Quantities | Price (USD) |

| Ambeed, Inc.[1] | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g | $12.65 (250 mg) - $499.10 (25 g)[1] |

| ChemScene[2] | ≥97% | Inquire | Inquire |

| Dideu Industries Group Limited[3] | 99.00% | Inquire | $1.10/g[3] |

| Career Henan Chemical Co.[3] | 95%-98% | Inquire | $6.00/kg[3] |

| Oakwood Chemical[4] | 97% | 250 mg, 1 g, 5 g | $24.00 (250 mg) - $167.00 (5 g)[4] |

| Sigma-Aldrich[1] | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g | $12.65 (250 mg) - $499.10 (25 g)[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 590371-73-6 |

| Molecular Formula | C₆H₃F₃IN |

| Molecular Weight | 272.99 g/mol |

| Appearance | Colorless to white to yellow solid or liquid[1] |

| Melting Point | 50-55 °C[5] |

| Boiling Point | >110 °C (closed cup)[5] |

| Density | Not available |

| Storage Temperature | 2-8°C, keep in dark place, inert atmosphere[1] |

Key Synthetic Applications and Experimental Protocols

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, providing access to a wide array of substituted pyridine derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-(trifluoromethyl)pyridine.

Caption: Suzuki-Miyaura cross-coupling of this compound.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond through the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne. [6]

This protocol is a general guideline and should be performed under an inert atmosphere.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)[6]

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)[6]

-

Copper(I) iodide (CuI) (2-10 mol%)[6]

-

Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)[6]

-

Anhydrous solvent (e.g., THF, DMF)[6]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound and the terminal alkyne in the anhydrous solvent.[6]

-

Add the amine base to the solution.[6]

-

Add the palladium catalyst and copper(I) iodide.[6]

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction by TLC or LC-MS.[6]

-

Once the reaction is complete, filter the mixture through a pad of Celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-2-(trifluoromethyl)pyridine.[6]

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Applications in Drug Discovery

The trifluoromethylpyridine motif is a prevalent scaffold in many biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity and improve metabolic stability. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical candidates. For instance, it has been utilized in the synthesis of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a diverse range of substituted pyridines, which are of significant interest to researchers in drug discovery and materials science. The detailed protocols and supplier information provided in this guide aim to facilitate the effective use of this important synthetic intermediate.

References

- 1. This compound | 590371-73-6 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. 4-碘-2-(三氟甲基)苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 4-Iodo-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Iodo-2-(trifluoromethyl)pyridine (CAS No. 590371-73-6), a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements: [1]

-

Pictogram:

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][4]

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the chemical's integrity.

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[4]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][7]

-

Take precautionary measures against static discharges.

Storage:

-

Keep in a dark place under an inert atmosphere.[2] Recommended storage temperature is 2-8°C.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |

| Skin Protection | Wear protective gloves (e.g., butyl rubber or PVA, nitrile gloves are not recommended) and impervious, flame-resistant clothing.[1][8] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] Respiratory protection is required when vapors/aerosols are generated.[3] |

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[1][5] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove all contaminated clothes and footwear.[5] If skin irritation occurs, get medical advice.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Consult a doctor.[1][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][6] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or foam.[5][6]

-

Specific Hazards: In combustion, it emits toxic fumes of carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen iodide.[4][5] Containers may explode when heated.[6][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release:

-

Personal Precautions: Evacuate personnel to safe areas.[6] Wear appropriate PPE. Ensure adequate ventilation. Remove all sources of ignition.[6][9]

-

Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[4][9]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal.[4][9]

Experimental Protocols and Workflows

The following section details a generalized protocol for handling this compound in a laboratory setting, particularly for synthesis reactions.

Detailed Methodology for a Synthesis Reaction:

-

Preparation:

-

Reagent Handling:

-

Reaction:

-

Cool the reaction vessel to the required temperature (e.g., -78°C using a dry ice/acetone bath).[10][11]

-

Slowly add other reagents (e.g., LDA, Iodine) dropwise while stirring.[10][11]

-

Maintain the reaction at the specified temperature for the required duration, monitoring the reaction progress.[10][11]

-

-

Quenching and Work-up:

-

Quench the reaction by slowly adding an appropriate reagent (e.g., methanol or a sodium thiosulfate solution).[10][11]

-

Allow the mixture to warm to room temperature.

-

Perform an aqueous work-up, which may involve diluting with water and extracting the product with an organic solvent (e.g., ether).[10]

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.[10]

-

-

Purification:

-

Purify the crude product using an appropriate technique, such as column chromatography on silica gel.[10]

-

-

Waste Disposal:

-

Dispose of all chemical waste in appropriately labeled, sealed containers according to local, state, and federal regulations.[4]

-

Workflow Diagram:

Caption: General experimental workflow for handling this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H3F3IN[12] |

| Molecular Weight | 272.99 g/mol [13] |

| Appearance | Colorless to White to Yellow Solid or Liquid[2] |

| Purity | ≥97%[2] |

Stability and Reactivity

-

Reactivity: Can be deprotonated by strong bases like lithium diisopropylamide (LDA).[11]

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[4][6]

-

Conditions to Avoid: Heat, flames, sparks, and dust generation.[4][6]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4][6]

-

Hazardous Decomposition Products: Carbon oxides, nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen iodide (HI).[4][5]

References

- 1. echemi.com [echemi.com]

- 2. This compound | 590371-73-6 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. aksci.com [aksci.com]

- 5. canbipharm.com [canbipharm.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. aksci.com [aksci.com]

- 10. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 590371-73-6 [chemicalbook.com]

- 12. This compound [oakwoodchemical.com]

- 13. scbt.com [scbt.com]

The Reactivity Profile of 4-Iodo-2-(trifluoromethyl)pyridine with Organometallics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract